1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one
CAS No.:
Cat. No.: VC20254156
Molecular Formula: C15H10F2O
Molecular Weight: 244.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10F2O |
|---|---|
| Molecular Weight | 244.23 g/mol |
| IUPAC Name | 1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C15H10F2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H |
| Standard InChI Key | WDLARRRQGZDHNR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)F |
Introduction
Chemical Structure and Synthesis
Synthesis Methodology
The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 2,5-difluorobenzaldehyde and acetophenone. The mechanism involves:
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Enolate Formation: Deprotonation of acetophenone by a base (e.g., NaOH) to generate an enolate ion.
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Nucleophilic Addition: Attack of the enolate on the carbonyl carbon of 2,5-difluorobenzaldehyde.
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Dehydration: Elimination of water to form the α,β-unsaturated ketone.
Reaction conditions critically influence yield:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol/Water |
| Base Concentration | 10–20% NaOH |
| Yield | 70–85% |
The product is purified via recrystallization or column chromatography, with purity confirmed by GC-MS and -NMR .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is attributed to its conjugated system, which delocalizes π-electrons across the carbonyl and aromatic groups. Fluorine atoms enhance metabolic stability and bioavailability by reducing susceptibility to oxidative degradation. Key reactivity patterns include:
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Michael Addition: The α,β-unsaturated carbonyl acts as an electrophile, accepting nucleophiles at the β-position.
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Cycloaddition Reactions: Participation in [4+2] Diels-Alder reactions with dienes.
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Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to meta/para positions on the difluorophenyl ring.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1675 cm (C=O stretch) and 1600 cm (C=C stretch) .
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-NMR: Signals at δ 7.8–8.1 ppm (vinyl protons), δ 7.2–7.6 ppm (aromatic protons), and δ 6.9–7.1 ppm (fluorinated aromatic protons).
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UV-Vis: ≈ 320 nm due to π→π* transitions in the conjugated system .
Biological Activities
Antimicrobial Properties
Fluorinated chalcones exhibit broad-spectrum antimicrobial activity. In vitro studies on similar compounds demonstrate:
| Microorganism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |
| Escherichia coli | 25.0 | DNA gyrase interference |
| Candida albicans | 50.0 | Ergosterol biosynthesis disruption |
The difluorophenyl group enhances membrane permeability, enabling deeper penetration into microbial cells.
Antioxidant Capacity
In DPPH radical scavenging assays, fluorinated chalcones outperform standard antioxidants:
| Compound | IC (µM) |
|---|---|
| 1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one | 39.4 |
| Ascorbic Acid | 107.7 |
| BHT | 423.4 |
Electron-withdrawing fluorine atoms stabilize radical intermediates, enhancing antioxidant efficacy .
Applications in Material Science
Organic Electronics
The compound’s extended conjugation and electron-deficient fluorinated ring make it a candidate for organic semiconductors. DFT calculations predict a HOMO-LUMO gap of 3.2 eV, suitable for hole-transport materials in OLEDs.
Polymer Additives
Incorporated into epoxy resins, fluorinated chalcones improve thermal stability:
| Additive Concentration (%) | T (°C) | Decomposition Onset (°C) |
|---|---|---|
| 0 | 120 | 280 |
| 5 | 135 | 310 |
| 10 | 150 | 335 |
Computational Insights
Density Functional Theory (DFT) Studies
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Electrostatic Potential Maps: Reveal electron-rich regions at the carbonyl oxygen and fluorinated phenyl ring, guiding interaction predictions.
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Frontier Molecular Orbitals: HOMO localized on the enone system; LUMO on the difluorophenyl ring, indicating charge-transfer capabilities .
Molecular Dynamics Simulations
Simulations in aqueous solution show a solvation free energy of −15.2 kcal/mol, suggesting moderate hydrophobicity ideal for blood-brain barrier penetration.
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